4-(2-Aminoethoxy)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

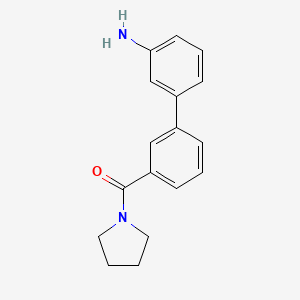

“4-(2-Aminoethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C8H13ClN2O . It has a molecular weight of 188.66 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

1. Synthesis of Substituted 2-Aminobiphenyls

Hofmann, Jasch, and Heinrich (2014) described the preparation of substituted 2-aminobiphenyls using arylhydrazine hydrochlorides and anilines. This process includes biphasic radical arylation reactions with dioxygen from air as an oxidant. The research highlights the ortho:meta regioselectivities achieved with anilines, including those with a donor substituent in the para position, providing a metal-free method to access aminobiphenyls on a gram scale (Hofmann, Jasch, & Heinrich, 2014).

2. Elaboration of Organic Materials with Mesogenic Properties

Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline in synthesizing dendritic melamines. The study discusses the preparation of G-2 melamine-based dendrimers incorporating 4-(n-Octyloxy)aniline, highlighting their self-organizing and self-assembling capabilities in solution and solid state. This research demonstrates the significance of dendritic construction's nature on the properties of the resulting materials (Morar et al., 2018).

3. Treatment of Wastewater from Vanillin Production

Huang Wei (2007) conducted a study focusing on the degradation of 4-Amino-dimethyl-aniline hydrochloride, a key component of wastewater from vanillin production. This research found effective, non-polluting methods for treating this wastewater, involving special microbes and bacteria that consume 4-amino-dimethyl-aniline hydrochloride. The study presents an economical and efficient approach for wastewater management in vanillin production (Wei, 2007).

4. Corrosion Inhibition Properties

Xu et al. (2015) investigated the corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid. The study revealed that this compound is a mixed-type inhibitor, with its efficiency decreasing with rising temperature. The adsorption process followed the Langmuir adsorption isotherm, providing insights into the thermodynamics of the adsorption process and its correlation with inhibition performance (Xu et al., 2015).

5. Inhibition of Src Kinase Activity

Boschelli et al. (2001) optimized the anilino group of certain compounds to inhibit Src kinase activity, leading to the development of potent inhibitors. This research is vital in understanding the role of substituted anilines in medical chemistry, particularly in the development of compounds that can effectively inhibit cellular processes involved in diseases (Boschelli et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

4-(2-aminoethoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBYQBOGWUIKNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)